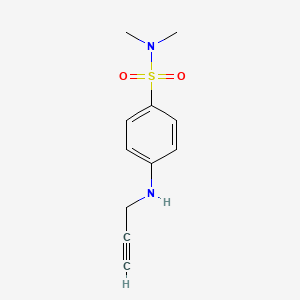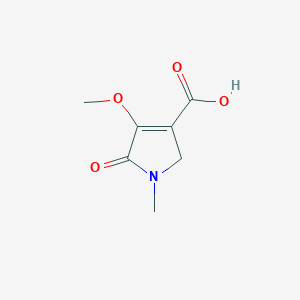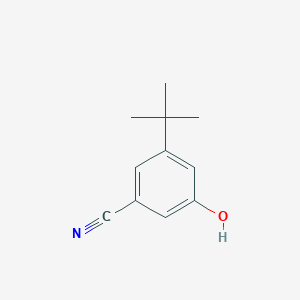![molecular formula C19H19N3O2 B8504316 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid](/img/structure/B8504316.png)
4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid
描述
4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isopropylamino group attached to a phthalazinyl ring, which is further connected to a methylbenzoic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.
化学反应分析
Types of Reactions
4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学研究应用
4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-(1-(Isopropylamino)phthalazin-6-yl)-4-methylbenzoate
- 3-(1-(Isopropylamino)phthalazin-6-yl)-4-methylbenzamide
Uniqueness
Compared to similar compounds, 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid |
InChI |
InChI=1S/C19H19N3O2/c1-11(2)21-18-16-7-6-13(8-15(16)10-20-22-18)17-9-14(19(23)24)5-4-12(17)3/h4-11H,1-3H3,(H,21,22)(H,23,24) |
InChI 键 |
CBFPANOQJSIIQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC3=CN=NC(=C3C=C2)NC(C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[3-(Benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]hexanoic acid](/img/structure/B8504238.png)
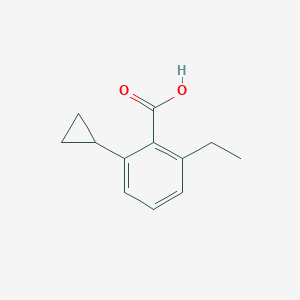
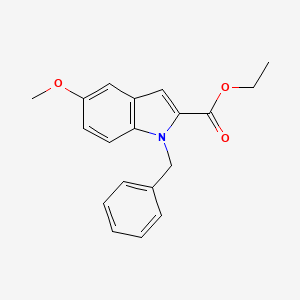
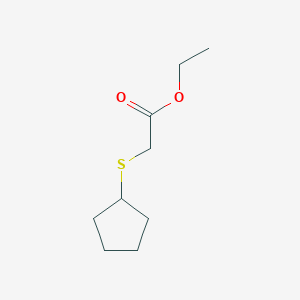
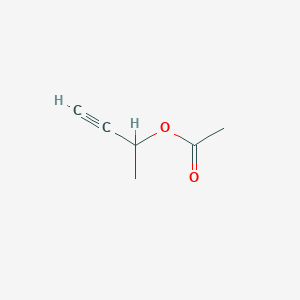
![2-Methylthio-4-[6-aminobenzimidazol-1-yl]pyrimidine](/img/structure/B8504266.png)
![Acetamide,n-[4-(7-ethyl-1,5,6,7-tetrahydro-6-oxopyrrolo[2,3-f]benzimidazol-2-yl)-3-methoxyphenyl]-](/img/structure/B8504267.png)
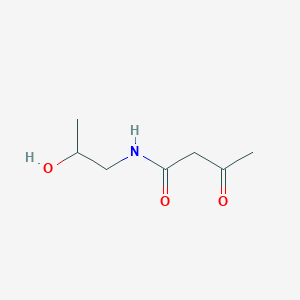
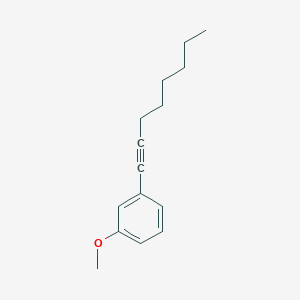
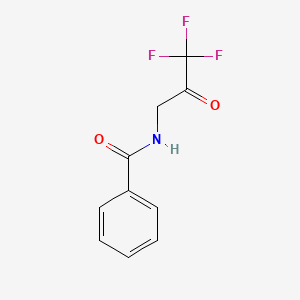
![N-[(Dodecanoyloxy)methyl]-N,N-diethylethanaminium chloride](/img/structure/B8504287.png)
